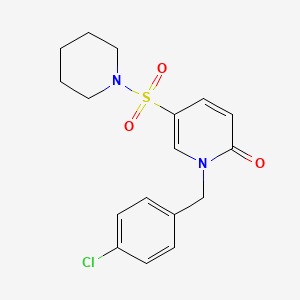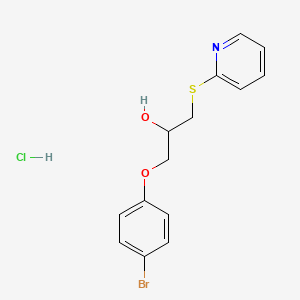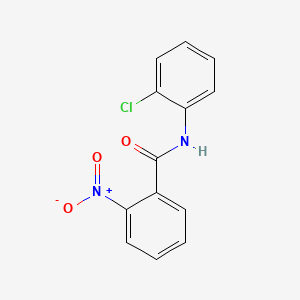
1-(4-chlorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as CBP-1 and is used in various biochemical and physiological studies. The compound has been found to exhibit potential therapeutic effects in the treatment of various diseases.
Scientific Research Applications
Antagonist Properties for HIV-1 Infection Prevention
- Cheng De-ju (2015) discussed the potential of methylbenzenesulfonamide derivatives, including those similar to the compound , as small molecular antagonists in the prevention of human HIV-1 infection. These compounds, characterized by pyridine, benzenesulfonyl, and bromine atoms as active groups, show promise as candidate compounds for drug development (Cheng De-ju, 2015).
Structural Characterization and Potential Applications
- A study by C. S. Karthik et al. (2021) on a compound with a similar structure involving piperidine and benzenesulfonyl groups, focused on their synthesis, structural characterization, and potential applications. The study highlighted the stable nature of these compounds at certain temperature ranges, making them suitable for various applications (C. S. Karthik et al., 2021).
Ligand Development for Dopamine Receptors
- M. Rowley et al. (1997) identified a compound, 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole, with moderate affinity as a ligand for human dopamine D4 receptors. This study's approach to modifying different parts of the molecule provides insights into the development of ligands for neurological applications (M. Rowley et al., 1997).
Synthesis and Microbial Studies
- N. Patel and S. N. Agravat (2007) explored the synthesis of new pyridine derivatives, including those with piperidine and benzenesulfonyl groups, for their antibacterial and antifungal activities. This research suggests potential applications in developing new antimicrobial agents (N. Patel & S. N. Agravat, 2007).
Corrosion Inhibition Properties
- S. Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron. Such studies are crucial in materials science for developing corrosion-resistant materials (S. Kaya et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various targets, including receptors and enzymes, contributing to their biological activity .
Mode of Action
It’s known that the pyrrolidine ring, a common feature in many biologically active compounds, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
For instance, some piperazine derivatives have been found to exhibit anti-allergic activities, potentially affecting pathways related to allergic reactions .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been reported to exhibit significant effects on both allergic asthma and allergic itching .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c18-15-6-4-14(5-7-15)12-19-13-16(8-9-17(19)21)24(22,23)20-10-2-1-3-11-20/h4-9,13H,1-3,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMMLTCMMMMBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,5-dimethyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2863276.png)




![N-butyl-N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2863281.png)


methanone](/img/structure/B2863285.png)

![2-Oxa-5-azaspiro[3.5]nonane-6,8-dione](/img/structure/B2863288.png)


![2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2863293.png)
